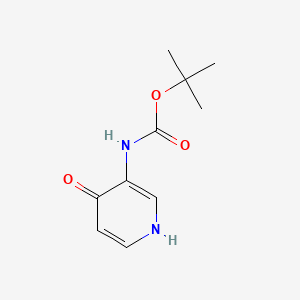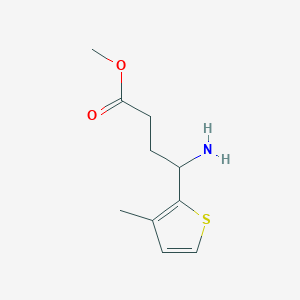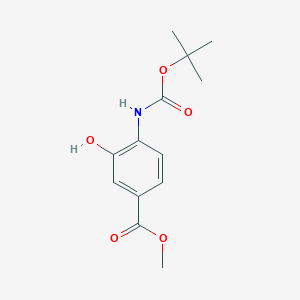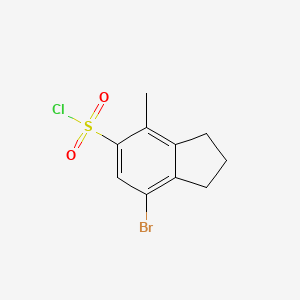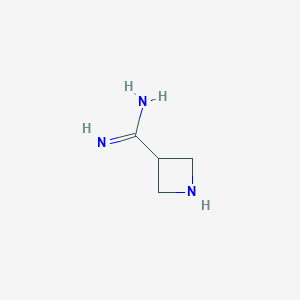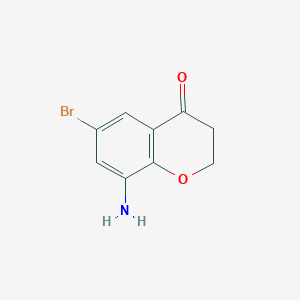
3-(p-Toluenesulfonyloxy)anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Toluenesulfonyloxy)anisole is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a toluenesulfonyl group attached to an anisole moiety. This compound is often used as an intermediate in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Toluenesulfonyloxy)anisole typically involves the reaction of anisole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{Anisole} + \text{p-Toluenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(p-Toluenesulfonyloxy)anisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anisoles.
Reduction: Formation of 3-hydroxyanisole.
Oxidation: Formation of p-toluenesulfonic acid derivatives.
Aplicaciones Científicas De Investigación
3-(p-Toluenesulfonyloxy)anisole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(p-Toluenesulfonyloxy)anisole involves its ability to act as an electrophile in various chemical reactions. The sulfonate group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Anisole (Methoxybenzene): A simpler aromatic ether with similar reactivity but lacking the sulfonate group.
p-Toluenesulfonyl Chloride: A related compound used as a reagent for introducing the toluenesulfonyl group.
p-Toluenesulfonic Acid: An acid form that is often used as a catalyst in organic reactions.
Uniqueness
3-(p-Toluenesulfonyloxy)anisole is unique due to the presence of both the anisole and sulfonate functionalities, which confer distinct reactivity patterns
Propiedades
Número CAS |
3899-92-1 |
|---|---|
Fórmula molecular |
C14H14O4S |
Peso molecular |
278.33 g/mol |
Nombre IUPAC |
(3-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-6-8-14(9-7-11)19(15,16)18-13-5-3-4-12(10-13)17-2/h3-10H,1-2H3 |
Clave InChI |
SHVYNQOQIWZPIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



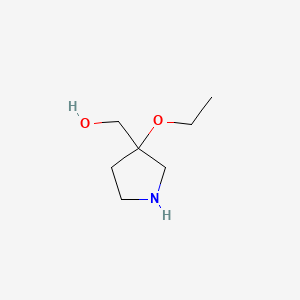
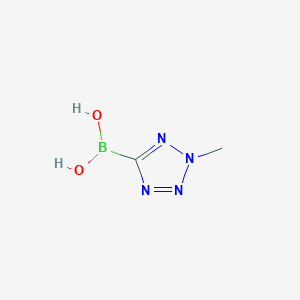
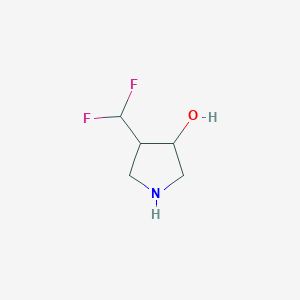
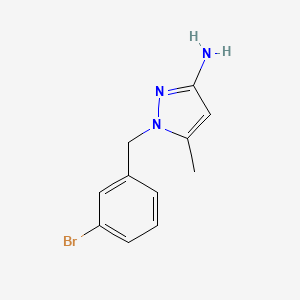
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B13554672.png)

